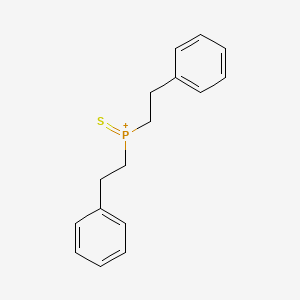
Phosphine sulfide, bis(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, bis(2-phenylethyl)-, also known as bis(2-phenylethyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C16H19PS. This compound is characterized by the presence of a phosphine sulfide group bonded to two 2-phenylethyl groups. It is a white powder with a melting point of 48-49°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine sulfide, bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, such as room temperature, and does not require a catalyst . Another method involves the reaction of bis(2-phenylethyl)phosphine with sulfur monochloride (S2Cl2) in the presence of a base .
Industrial Production Methods
Industrial production methods for phosphine sulfide, bis(2-phenylethyl)-, are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that appropriate safety and handling measures are in place.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine sulfide, bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine sulfide group back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Bis(2-phenylethyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide, bis(2-phenylethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of phosphine sulfide, bis(2-phenylethyl)-, involves its ability to interact with various molecular targets. The phosphine sulfide group can form coordination complexes with metal ions, which can influence catalytic processes. Additionally, the phenylethyl groups can participate in hydrophobic interactions with other molecules, affecting the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Phosphine sulfide, bis(2-phenylethyl)-, can be compared with other similar compounds, such as:
Bis(2-phenylethyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
Bis(2-phenylethyl)phosphine selenide: Similar structure but with a selenium atom instead of sulfur.
Diphenylphosphine sulfide: Contains phenyl groups instead of phenylethyl groups.
Uniqueness
Phosphine sulfide, bis(2-phenylethyl)-, is unique due to its specific combination of phosphine sulfide and phenylethyl groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
843645-03-4 |
|---|---|
Molekularformel |
C16H18PS+ |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
bis(2-phenylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H18PS/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1 |
InChI-Schlüssel |
KFSMYOQRJTVJQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC[P+](=S)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















